molecular formula C24H25N3O5 B2627036 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one CAS No. 1904322-58-2

5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2627036
CAS No.: 1904322-58-2
M. Wt: 435.48
InChI Key: UJPWPCFHSGCJKN-UHFFFAOYSA-N
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Description

The compound 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a complex organic molecule featuring multiple functional groups, including pyrrolidine, pyridine, and methoxyphenyl groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties .

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its multiple functional groups allow for interactions with various biological targets.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy and pyridine groups makes it susceptible to oxidation reactions.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism by which 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for further modification and optimization for specific uses.

Properties

IUPAC Name

4-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-16-11-19(12-22(28)25(16)2)32-18-9-10-26(14-18)24(30)20-15-27(17-7-5-4-6-8-17)23(29)13-21(20)31-3/h4-8,11-13,15,18H,9-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPWPCFHSGCJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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